Reduced Activation Barrier in Formic Acid Reactions: 1-Chloro-4-(sulfinylamino)benzene vs. Unsubstituted and p-Methyl Analogs
In a comparative kinetic study of N-sulfinylanilines reacting with formic acid, 1-chloro-4-(sulfinylamino)benzene (p-Cl-Ar–NSO) exhibited a significantly lower activation energy (Eₐ = 10.1 kcal/mol) compared to the unsubstituted parent compound N-sulfinylaniline (Eₐ = 14.6 kcal/mol) and the electron-donating p-methyl analog (Eₐ = 15.1 kcal/mol) [1]. This 4.5–5.0 kcal/mol reduction in activation barrier translates to a markedly faster reaction rate under identical thermal conditions, consistent with the electron-withdrawing effect of the para-chloro substituent enhancing the electrophilicity of the N=S=O sulfur center [2].
| Evidence Dimension | Activation energy (Eₐ) for reaction with formic acid |
|---|---|
| Target Compound Data | 10.1 kcal/mol |
| Comparator Or Baseline | N-Sulfinylaniline (unsubstituted): 14.6 kcal/mol; N-sulfinyl-p-toluidine (p-CH₃): 15.1 kcal/mol |
| Quantified Difference | Eₐ reduced by 4.5 kcal/mol vs. unsubstituted analog (31% reduction); reduced by 5.0 kcal/mol vs. p-methyl analog (33% reduction) |
| Conditions | Reaction with formic acid; kinetic runs over 40–90 °C; rate = k[R–C₆H₄–NSO][HCOOH] |
Why This Matters
A lower activation barrier enables faster reaction kinetics at lower temperatures, which can improve process efficiency, reduce thermal degradation of sensitive substrates, and provide a quantifiable kinetic advantage for high-throughput or time-sensitive synthetic workflows.
- [1] Yamada, F.; Nishiyama, T.; Emi, T. The Kinetics and Mechanism of the Reactions of N-Sulfinylanilines with Formic Acid. Bulletin of the Chemical Society of Japan 1972, 45 (1), 271–274. DOI: 10.1246/bcsj.45.271. View Source
- [2] Romano, R. M.; Della Védova, C. O.; et al. On the search of the influence of substituents in the structural and vibrational properties of p-substituted sulfinylanilines. Journal of Fluorine Chemistry 2018, 208, 36–47. DOI: 10.1016/j.jfluchem.2017.12.012. View Source
